Pentanoyl chloride, 2-chloro-
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Overview
Description
Pentanoyl chloride, 2-chloro-: is an organic compound with the molecular formula C5H8Cl2O and a molecular weight of 155.022 . It is a derivative of pentanoic acid and is characterized by the presence of a chloro group at the second position of the pentanoyl chain. This compound is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanoyl chloride, 2-chloro- can be synthesized through the chlorination of pentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents . The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of pentanoyl chloride, 2-chloro- involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Pentanoyl chloride, 2-chloro- undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form pentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters and hydrochloric acid.
Amidation: Reacts with amines to form amides and hydrochloric acid.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often in the presence of a catalyst such as sulfuric acid.
Amidation: Amines, usually under mild heating.
Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Hydrolysis: Pentanoic acid and hydrochloric acid.
Esterification: Esters and hydrochloric acid.
Amidation: Amides and hydrochloric acid.
Friedel-Crafts Acylation: Ketones and hydrochloric acid.
Scientific Research Applications
Pentanoyl chloride, 2-chloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of pentanoyl chloride, 2-chloro- involves the formation of acyl intermediates through nucleophilic substitution reactions. The chloro group at the second position enhances the reactivity of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Pentanoyl chloride: Lacks the chloro group at the second position, making it less reactive compared to pentanoyl chloride, 2-chloro-.
Valeryl chloride: Another acyl chloride derived from valeric acid, similar in structure but without the chloro substitution.
Uniqueness: Pentanoyl chloride, 2-chloro- is unique due to the presence of the chloro group at the second position, which enhances its reactivity and makes it a valuable reagent in various chemical transformations .
Properties
CAS No. |
61589-68-2 |
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Molecular Formula |
C5H8Cl2O |
Molecular Weight |
155.02 g/mol |
IUPAC Name |
2-chloropentanoyl chloride |
InChI |
InChI=1S/C5H8Cl2O/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3 |
InChI Key |
OONUTRBUBIJYPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)Cl)Cl |
Origin of Product |
United States |
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